molecular formula C12H12ClNO2 B3362900 1-(2-Chlorobenzoyl)piperidin-4-one CAS No. 1016700-87-0

1-(2-Chlorobenzoyl)piperidin-4-one

Cat. No.: B3362900
CAS No.: 1016700-87-0
M. Wt: 237.68 g/mol
InChI Key: BSCVZXWTQZIDPE-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)piperidin-4-one is a high-purity organic compound supplied for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C12H12ClNO2 and a defined molecular weight of 237.68 g/mol, this piperidin-4-one scaffold is characterized for reliable integration into research workflows . This compound serves as a versatile building block for the synthesis of more complex molecules. Piperidin-4-one derivatives are of significant interest in pharmaceutical research for constructing potential therapeutic agents. The 2-chlorobenzoyl moiety and ketone functional group on the piperidine ring offer multiple sites for chemical modification, enabling researchers to explore structure-activity relationships and develop targeted bioactive compounds . The specific structural features of this molecule make it particularly valuable for probing biological mechanisms and developing new chemical entities. Related structural analogs, specifically 1-(piperidin-4-yl) derivatives, have been investigated in scientific literature for their role as core structures in molecules designed to inhibit specific biological targets, such as the NLRP3 inflammasome, highlighting the broader research utility of this chemical class . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorobenzoyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-11-4-2-1-3-10(11)12(16)14-7-5-9(15)6-8-14/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCVZXWTQZIDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Chlorobenzoyl Piperidin 4 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 1-(2-chlorobenzoyl)piperidin-4-one reveals two primary strategic disconnections. The most straightforward approach involves disconnecting the amide bond (C-N bond). This disconnection leads to two readily available precursors: piperidin-4-one and an activated derivative of 2-chlorobenzoic acid, typically 2-chlorobenzoyl chloride. This strategy forms the basis of direct acylation methods.

A second, more complex disconnection strategy involves breaking the bonds within the piperidine (B6355638) ring itself. This suggests a convergent synthesis where the ring is constructed from acyclic components. A common approach for 4-piperidones is the Dieckmann condensation, which would retrospectively lead to a diester intermediate derived from a primary amine and two equivalents of an acrylate (B77674) ester. researchgate.netdtic.mil This pathway allows for the construction of the core N-substituted piperidone framework. researchgate.net

Established Synthetic Routes and Reaction Optimizations

The most common and direct method for synthesizing this compound is the N-acylation of piperidin-4-one. This reaction is typically performed by treating piperidin-4-one, often as its hydrochloride salt, with 2-chlorobenzoyl chloride under basic conditions. This is a classic example of a Schotten-Baumann reaction.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Common bases include pyridine, which can also serve as the solvent, or tertiary amines like triethylamine (B128534) in an inert solvent such as chloroform (B151607) or dichloromethane. prepchem.comuin-malang.ac.id The reaction proceeds by nucleophilic attack of the secondary amine of the piperidin-4-one on the electrophilic carbonyl carbon of the acid chloride.

The table below summarizes typical conditions for direct acylation procedures.

ReagentsBaseSolventTemperatureTypical Yield
Piperidin-4-one, 2-Chlorobenzoyl ChloridePyridinePyridineRoom Temp. to RefluxGood to Excellent
Piperidin-4-one HCl, 2-Chlorobenzoyl ChlorideTriethylamineChloroform / Dichloromethane0°C to Room Temp.Good to Excellent
Piperidin-4-one, 2-Chlorobenzoyl ChlorideAq. Sodium BicarbonateWater/DCM (Biphasic)Room TemperatureModerate to Good

This table presents generalized conditions based on standard acylation reactions.

Optimization of this reaction often involves controlling the temperature to prevent side reactions and ensuring the efficient neutralization of the generated HCl to drive the reaction to completion.

A general sequence based on this approach would involve:

Bis-Michael Addition: A primary amine is reacted with two equivalents of an acrylate ester (e.g., methyl or ethyl acrylate) to form a dialkoxycarbonylethyl amine intermediate. researchgate.net

Dieckmann Cyclization: The resulting diester undergoes an intramolecular base-catalyzed cyclization to form a β-keto ester. This step requires careful control of reaction conditions to favor cyclization and prevent side reactions. researchgate.net

Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, typically under acidic conditions and heating, to yield the N-substituted 4-piperidone (B1582916). researchgate.netgoogle.com

In the context of this compound, this pathway could be adapted by starting with 2-chlorobenzoylamide, although the amide nitrogen's reduced nucleophilicity presents a challenge. A more feasible route would be to use a protecting group on the amine (e.g., a benzyl (B1604629) group), perform the Dieckmann sequence to get N-benzyl-4-piperidone, and then remove the benzyl group via hydrogenolysis, followed by acylation with 2-chlorobenzoyl chloride. google.com

Modern synthetic chemistry emphasizes the development of more environmentally benign processes. In the synthesis of N-substituted piperidones, green chemistry approaches aim to improve atom economy, reduce waste, and use less hazardous solvents. nih.govscribd.com

One significant green approach is the development of one-pot multicomponent reactions. For instance, the synthesis of polysubstituted piperidin-4-ones can be achieved by reacting anilines, aromatic aldehydes, and β-keto esters in the presence of a catalyst like zirconium tetrachloride. researchgate.net Another strategy involves using deep eutectic solvents (DES), such as a mixture of glucose and choline (B1196258) chloride, which are biodegradable and low-volatility alternatives to traditional organic solvents for preparing diarylpiperidin-4-ones. rasayanjournal.co.in

For the direct acylation route, green improvements could include using water as a solvent where possible and minimizing the use of chlorinated solvents. scribd.com Furthermore, continuous flow chemistry offers a promising green alternative to traditional batch processing. researchgate.netrsc.orgsyrris.jp A flow process could involve passing a solution of piperidin-4-one through a reactor where it mixes with 2-chlorobenzoyl chloride, allowing for precise control over reaction time, temperature, and mixing, which can lead to higher yields and purity while minimizing solvent volume and waste. rsc.orgsyrris.jp

Stereoselective Synthesis of Chiral Analogues

The parent molecule, this compound, is achiral as it lacks any stereocenters. However, the synthesis of chiral analogues, where the piperidine ring is substituted to create one or more stereocenters, is of significant interest in medicinal chemistry.

A powerful method for the enantioselective synthesis of substituted piperidines involves the use of chiral oxazolopiperidone lactams. researchgate.net This strategy employs a chiral auxiliary, such as (S)-phenylglycinol, which is condensed with a δ-oxo acid derivative. This process can involve dynamic kinetic resolution, allowing for the creation of enantiopure lactam intermediates. These versatile building blocks then allow for the introduction of substituents at various positions on the piperidine ring in a highly regio- and stereocontrolled manner. Subsequent removal of the chiral auxiliary yields the enantiopure polysubstituted piperidine. researchgate.net This methodology provides a clear and established pathway to access chiral analogues of the this compound scaffold. researchgate.net

Chemical Reactivity and Transformations of 1 2 Chlorobenzoyl Piperidin 4 One

Reactions at the Ketone Moiety (C-4 of Piperidine (B6355638) Ring)

The ketone group is a primary site for a variety of chemical reactions, including reductions, oxidations, condensations, and nucleophilic additions.

Carbonyl Reductions and Oxidations

The carbonyl group of piperidone derivatives can undergo reduction to form the corresponding alcohol. While specific examples for 1-(2-chlorobenzoyl)piperidin-4-one are not detailed in the provided search results, the reduction of similar 4-piperidone (B1582916) systems is a common transformation. For instance, the reduction of the carbonyl group can lead to the formation of the corresponding alcohol, 1-(2-chlorobenzoyl)piperidin-4-ol.

Oxidation reactions at the C-4 position are less common but can be achieved under specific conditions. More prevalent is the oxidation of the piperidine ring itself, particularly the nitrogen atom.

Condensation Reactions and Enamine/Enol Chemistry

The ketone at C-4 can participate in various condensation reactions. For example, Mannich reactions involving substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) are used to synthesize substituted 4-piperidones. researchgate.net Knoevenagel condensation is another key reaction, often catalyzed by piperidine, to form new carbon-carbon bonds. mdpi.com For instance, the reaction of salicylaldehydes with triethyl phosphonoacetate can be catalyzed by piperidine acetate to yield 3-diethylphosphonocoumarins. mdpi.com

The presence of α-hydrogens to the ketone allows for the formation of enolates or enamines, which are key intermediates in many condensation reactions. These intermediates can then react with various electrophiles.

Nucleophilic Additions and Substitutions

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. A notable example is the Ugi four-component reaction (Ugi-4CR), a one-pot synthesis that can be used to create structurally diverse 1,4,4-trisubstituted piperidines. nih.gov This reaction typically involves an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid. nih.gov

Furthermore, nucleophilic aromatic substitution can occur, as seen in the reaction of tert-butyl piperidin-4-ylcarbamate with 1-fluoro-2-nitrobenzene. nih.gov

Reactions Involving the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is part of a tertiary amide. This functional group is generally stable, but the nitrogen can still exhibit reactivity.

Alkylation of the piperidine nitrogen is a common reaction. For example, the nitrogen can be alkylated with reagents like 2-bromoethanol (B42945) in the presence of a base such as sodium carbonate. clockss.org The kinetics of the reaction of piperidine with compounds like 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile (B52724) have been studied, providing insight into the nucleophilic character of the piperidine nitrogen. rsc.org

Oxidation of the tertiary amine of the piperidine ring to an N-oxide has also been reported, for instance, in the formation of 2‐chloro‐5‐(2‐chlorobenzyl)‐4,5,6,7‐tetrahydrothieno[3,2‐c]pyridine 5‐oxide. researchgate.net This transformation highlights the ability of the piperidine nitrogen to undergo oxidation under specific conditions. researchgate.net

Reactivity of the Chlorobenzoyl Moiety (e.g., Aromatic Functionalization, Halogen Reactivity)

The 2-chlorobenzoyl group attached to the piperidine nitrogen has its own distinct reactivity. The chlorine atom on the benzene (B151609) ring can be a site for nucleophilic aromatic substitution, although this generally requires harsh conditions or activation by other substituents on the ring. The benzene ring itself can undergo electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.

Ring Transformations and Rearrangements

The piperidine ring itself can undergo transformations. The conformation of the piperidine ring is influenced by the hybridization state of the carbon atoms within the ring. nih.gov For instance, N-substituted 4-piperidones typically adopt a chair conformation. nih.gov

More complex transformations can lead to the formation of new heterocyclic systems. For example, the synthesis of pyrido[1',2':1,2]imidazo[4,5-a]quinolizidin-2-one has been achieved in four steps starting from a 2-aryl-4-piperidone, which involves the closure of a new ring. clockss.org

Derivatization Strategies and Analogue Synthesis Based on the 1 2 Chlorobenzoyl Piperidin 4 One Scaffold

Synthesis of Substituted Piperidinone Derivatives

The nitrogen atom of the piperidine (B6355638) ring in 1-(2-chlorobenzoyl)piperidin-4-one is a key position for derivatization. While the existing 2-chlorobenzoyl group provides a specific substitution, it can be replaced or modified to generate a diverse range of N-substituted analogues. The synthesis of such analogues can be achieved through various methods, including the initial synthesis of a substituted piperidin-4-one followed by N-acylation, or by starting with a different N-substituted piperidin-4-one.

One common approach involves the reaction of a primary amine with 1,5-dichloro-3-pentanone in a cyclization reaction to form the N-substituted-4-piperidone ring. This method allows for the introduction of a wide variety of substituents at the nitrogen position, including alkyl, benzyl (B1604629), and phenyl groups patsnap.comgoogle.com. For instance, N-benzyl-4-piperidone can be synthesized through the reaction of benzylamine with acrylate (B77674), followed by internal condensation and decarboxylation patsnap.com. Although the direct N-alkylation of a pre-formed piperidine can be challenging due to the possibility of forming quaternary ammonium (B1175870) salts, this can be controlled by using appropriate reaction conditions, such as the slow addition of an alkyl halide in the presence of a non-nucleophilic base researchgate.netchemicalforums.com. Reductive amination is another powerful technique where a piperidin-4-one is reacted with an aldehyde or ketone in the presence of a reducing agent to yield an N-alkylated product mdpi.com.

The benzoyl group itself can be considered an N-substitution. Analogues with different acyl groups can be synthesized by reacting 4-piperidone (B1582916) with various acyl chlorides or by employing coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with carboxylic acids nih.gov. The nature of the N-substituent can significantly influence the biological activity of the resulting molecule. For example, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), variations in the N-acyl group (e.g., benzoyl, adamantanoyl, diphenylacetyl) led to a broad range of inhibitory potencies against steroid-5α-reductase isozymes nih.gov.

Table 1: Examples of N-Substituted Piperidin-4-one Analogues and Synthetic Approaches

N-Substituent Synthetic Method Precursors Reference
Benzyl Cyclization Benzylamine, Acrylate patsnap.com
Alkyl N-Alkylation Piperidine, Alkyl halide researchgate.net
Diphenylacetyl N-Acylation 4-Piperidone, Diphenylacetyl chloride nih.gov

Substitution at the carbon atoms of the piperidine ring, particularly at the C-3 and C-5 positions adjacent to the carbonyl group, offers another avenue for creating structural diversity. These positions are amenable to a variety of chemical transformations that allow for the introduction of different functional groups.

One established method for introducing substituents at the C-3 position is through the regioselective alkylation of piperidine. This can be achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form an enamine intermediate which can then be alkylated odu.edu. Another approach involves the Mannich multi-component condensation of a ketone, an aromatic aldehyde, and ammonium acetate (B1210297), which can lead to the formation of substituted piperidin-4-ones, such as 2,6-diphenylpiperidin-4-one researchgate.net.

More advanced strategies for C-substitution involve the use of protecting groups to direct reactions to specific positions. For instance, the oxidation of N-protected piperidin-4-ones can generate α,β-unsaturated ketones, which can then serve as Michael acceptors for the introduction of substituents at the C-3 position nih.gov. The stereochemistry of these substitutions is a critical aspect, as the spatial arrangement of the new substituents can have a profound impact on the biological activity of the resulting compounds. The development of stereocontrolled approaches to substituted piperidones is an active area of research mdma.ch.

Table 2: Examples of C-Substituted Piperidin-4-one Analogues and Synthetic Strategies

Position of Substitution Substituent Synthetic Strategy Key Intermediate Reference
C-3 Ethyl Regioselective alkylation Enamine odu.edu
C-2, C-6 Phenyl Mannich condensation Not applicable researchgate.net

Modulation of the Benzoyl Substitutions

The 2-chlorobenzoyl group is a key feature of the parent scaffold, and modifying the substitution pattern on this aromatic ring is a common and effective derivatization strategy. The electronic and steric properties of the benzoyl moiety can be fine-tuned by introducing different substituents at various positions.

The synthesis of analogues with modified benzoyl rings typically involves the acylation of piperidin-4-one with a appropriately substituted benzoyl chloride rsc.orgacs.org. A wide range of substituted benzoyl chlorides are commercially available or can be readily synthesized, allowing for the introduction of electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., nitro, trifluoromethyl), and halogens at different positions on the phenyl ring mdpi.com.

For example, in the development of P2X3 receptor antagonists, a series of compounds were synthesized with various substitutions on the benzoyl ring, including 4-fluoro, 4-chloro, and 3,4-dichloro patterns mdpi.com. These modifications were found to have a significant impact on the antagonist activity. Similarly, in the synthesis of taxol analogues, derivatives with a p-chlorobenzoyl group were prepared and showed biological activity comparable to the parent compound nih.gov. The choice of substituent and its position on the benzoyl ring can influence factors such as binding affinity, selectivity, and pharmacokinetic properties of the resulting analogues.

Table 3: Examples of Analogues with Modulated Benzoyl Substitutions

Benzoyl Substitution Synthetic Method Starting Materials Reference
4-Fluorobenzoyl N-Acylation Piperidin-4-one, 4-Fluorobenzoyl chloride mdpi.com
3,4-Dichlorobenzoyl N-Acylation Piperidin-4-one, 3,4-Dichlorobenzoyl chloride mdpi.com
4-Trifluoromethylbenzoyl N-Acylation Piperidin-4-one, 4-Trifluoromethylbenzoyl chloride mdpi.com

Design and Synthesis of Fused or Bridged Ring Systems

To explore more rigid and conformationally constrained analogues, the this compound scaffold can be used as a template for the design and synthesis of fused or bridged ring systems. These more complex structures can provide valuable insights into the optimal conformation for biological activity and can lead to compounds with improved properties such as increased potency and selectivity.

The synthesis of fused bicyclic piperidines can be achieved through various cyclization strategies. For instance, intramolecular reactions can be employed to form a new ring fused to the piperidine core nih.gov. The size and nature of the fused ring can be varied to create a diverse set of scaffolds. The introduction of heteroatoms into the fused ring system can further expand the chemical diversity and modulate the physicochemical properties of the molecules nih.gov.

Bridged piperidine analogues are another important class of conformationally restricted derivatives. These can be synthesized by introducing one- or two-carbon bridges across the piperidine ring nih.gov. For example, 2,6-bridged piperazines have been synthesized to create rigid scaffolds for drug design nih.govresearchgate.net. These bridged systems can enhance drug-like properties by increasing the sp3 character of the molecule and can also lead to lower lipophilicity and greater aqueous solubility nih.gov. The synthesis of such complex structures often requires multi-step reaction sequences and careful control of stereochemistry.

Table 4: Examples of Fused and Bridged Ring Systems Based on Piperidine Scaffolds

Ring System Type Synthetic Approach Potential Benefits Reference
Bicyclic Piperidine Fused Intramolecular cyclization Conformational rigidity nih.gov
2-Azanorbornane Bridged Multi-step synthesis Increased sp3 character, improved properties nih.gov

Development of Libraries for Structure-Activity Relationship (SAR) Studies

The systematic exploration of the chemical space around the this compound scaffold is essential for understanding the relationship between chemical structure and biological activity (SAR). The development of compound libraries, where each of the derivatization strategies discussed above is applied in a combinatorial or parallel synthesis fashion, is a powerful approach for generating the data needed for SAR studies.

Combinatorial chemistry techniques, often utilizing solid-phase organic synthesis (SPOS), allow for the rapid generation of large numbers of analogues imperial.ac.ukumb.edu. In a typical parallel synthesis approach, a common scaffold is reacted with a diverse set of building blocks in a spatially separated manner, leading to a library of individual compounds umb.edu. This method is highly efficient for exploring the effects of different substituents at various positions on the scaffold. For example, a library of piperidine derivatives can be generated by reacting a common piperidone intermediate with a variety of aldehydes and amines in a reductive amination protocol nih.gov.

The data obtained from screening these libraries against a biological target can then be used to build SAR models. These models help to identify the key structural features required for activity and can guide the design of more potent and selective compounds. For instance, SAR studies on a series of piperidine derivatives as inhibitors of Mycobacterium tuberculosis revealed that modifications to different parts of the molecule had a significant impact on inhibitory potency and physicochemical properties nih.gov. The development of such libraries is a cornerstone of modern drug discovery and is crucial for optimizing lead compounds based on the this compound scaffold.

Table 5: Strategies for Library Development and SAR Studies

Library Type Synthesis Method Key Features Application Reference
Piperidine Library Parallel Synthesis Spatially separated synthesis of single compounds Lead optimization nih.govimperial.ac.uk
Benzylpiperazine Library Liquid Phase Combinatorial Synthesis Soluble polymer-supported synthesis Construction of diamine-containing libraries nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1-(2-Chlorobenzoyl)piperidin-4-one. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 2-chlorobenzoyl group and the aliphatic protons of the piperidin-4-one ring. The four aromatic protons would appear in the downfield region (typically δ 7.3-7.5 ppm), exhibiting complex splitting patterns due to ortho, meta, and para coupling. The piperidine (B6355638) ring protons would appear more upfield. Due to the influence of the amide nitrogen and the ketone carbonyl, the two sets of methylene protons adjacent to these functionalities (positions 2/6 and 3/5) are diastereotopic and would be chemically non-equivalent, appearing as distinct multiplets. The presence of the amide bond introduces rotational restriction (amide rotamers), which can lead to broadening or duplication of signals for the piperidine protons adjacent to the nitrogen (positions 2 and 6).

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include two carbonyl carbon resonances: one for the ketone (C4) expected around δ 205-215 ppm and another for the amide (C=O of the benzoyl group) at a more shielded position, typically δ 165-175 ppm. ijert.org The six carbons of the 2-chlorophenyl group would resonate in the aromatic region (δ 125-140 ppm), with the carbon bearing the chlorine atom (C1') and the carbon attached to the carbonyl group (C2') being identifiable. The aliphatic carbons of the piperidine ring would appear in the upfield region (δ 35-55 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Piperidine C2, C6~ 3.8 - 4.2 (broad)~ 40 - 50
Piperidine C3, C5~ 2.6 - 2.9~ 35 - 45
Piperidine C4-~ 205 - 215
Amide C=O-~ 165 - 175
Aromatic C1'-~ 130 - 135
Aromatic C2'-~ 135 - 140
Aromatic C3'-C6'~ 7.3 - 7.5~ 125 - 132

Data table is generated based on analysis of similar structures and general principles of NMR spectroscopy.

While specific 2D NMR data for this compound is not available, these techniques are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent methylene protons on the piperidine ring (H2/H6 with H3/H5), confirming their connectivity. It would also show couplings between the adjacent protons on the 2-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton signals of the piperidine methylenes and the aromatic ring to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the conformation of the piperidine ring and the relative orientation of the 2-chlorobenzoyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in the molecule. The IR and Raman spectra provide complementary information.

The IR spectrum of this compound would be dominated by two strong carbonyl stretching (ν C=O) bands. The ketone carbonyl stretch is expected at a higher wavenumber, typically around 1715-1725 cm⁻¹, while the tertiary amide carbonyl stretch would appear at a lower frequency, around 1630-1660 cm⁻¹, due to resonance with the nitrogen lone pair. Other significant absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), C-N stretching of the amide around 1250-1350 cm⁻¹, and C-Cl stretching in the 600-800 cm⁻¹ region.

The Raman spectrum would also show the characteristic carbonyl bands, although their relative intensities might differ from the IR spectrum. Aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, are often strong in Raman spectra.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values based on typical group frequencies.)

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-HStretching3100-30003100-3000
Aliphatic C-HStretching2990-28502990-2850
Ketone C=OStretching1725-17151725-1715
Amide C=OStretching1660-16301660-1630
Aromatic C=CStretching~1600, ~1475Strong, ~1600, ~1475
C-NStretching1350-1250Variable
C-ClStretching800-600800-600

Data table is generated based on established vibrational spectroscopy correlation charts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The compound has a molecular formula of C₁₂H₁₂ClNO₂ and a monoisotopic mass of approximately 237.05 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 237, with a characteristic M+2 peak at m/z 239 with about one-third the intensity, confirming the presence of a single chlorine atom. The fragmentation is likely to be directed by the functional groups. Plausible fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the piperidine ring to generate the 2-chlorobenzoyl cation at m/z 139 (base peak) and a neutral piperidin-4-one radical. The ion at m/z 139 would also show an isotope peak at m/z 141.

Cleavage of the piperidine ring: Fragmentation of the piperidinone ring can occur via cleavage adjacent to the nitrogen atom or the ketone, leading to various smaller charged fragments.

Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominently observed at m/z 238. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z (for ³⁵Cl)Notes
[M]⁺˙237.06Molecular Ion
[M+2]⁺˙239.06Isotope peak for ³⁷Cl
[C₇H₄ClO]⁺139.002-chlorobenzoyl cation (likely base peak)
[C₇H₄³⁷ClO]⁺141.00Isotope peak for 2-chlorobenzoyl cation
[M-Cl]⁺202.08Loss of chlorine radical
[M-C₇H₄ClO]⁺˙98.06Piperidin-4-one radical cation

Data table is generated based on the molecular structure and common fragmentation patterns. Predicted m/z values for adducts such as [M+H]⁺ and [M+Na]⁺ are 238.06293 and 260.04487, respectively. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography on a single crystal provides definitive proof of structure and detailed information on bond lengths, bond angles, and solid-state conformation. While a crystal structure for this compound itself is not reported in open databases, analysis of related structures, such as N-acyl piperidines, allows for a confident prediction of its key structural features. chemrevlett.comchemrevlett.com

The piperidin-4-one ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The bulky 2-chlorobenzoyl group attached to the nitrogen atom would likely occupy an equatorial position to minimize steric hindrance. The amide bond (N-C=O) would be planar, and due to steric repulsion from the ortho-chlorine atom, the plane of the phenyl ring is expected to be significantly twisted out of the plane of the amide group. This torsional angle is a key conformational feature. Intermolecular interactions in the solid state would likely be governed by C-H···O hydrogen bonds involving the ketone and amide carbonyl oxygen atoms.

Table 4: Predicted General Crystallographic Parameters (Note: This is a hypothetical representation as no experimental data is available.)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Piperidine Ring ConformationChair
Benzoyl Group PositionEquatorial
Key Intermolecular ForcesC-H···O Hydrogen Bonds

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound in a suitable solvent (like ethanol or methanol) is expected to show absorptions characteristic of the 2-chlorobenzoyl chromophore.

Two main types of transitions are anticipated:

π → π transitions:* These high-energy transitions associated with the aromatic ring would result in strong absorption bands in the short-wavelength UV region, likely below 250 nm.

n → π transitions:* These lower-energy, and typically weaker, transitions involve the non-bonding electrons on the oxygen atoms of the ketone and amide carbonyl groups. These would appear as weak absorption bands or shoulders at longer wavelengths, likely in the 270-300 nm range.

The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are instrumental in predicting the molecular geometry, electronic properties, and reactivity of compounds like 1-(2-Chlorobenzoyl)piperidin-4-one. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can obtain a detailed understanding of the molecule's behavior. dntb.gov.uascispace.com

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

A key aspect of this analysis is the conformation of the piperidin-4-one ring. Similar to other piperidine (B6355638) derivatives, this ring is expected to adopt a stable chair conformation to minimize steric strain. researchgate.net The orientation of the 2-chlorobenzoyl group relative to the piperidine ring is also critical. DFT studies can elucidate the rotational barriers and identify the most stable conformer, which is governed by the interplay of steric hindrance and electronic interactions between the two ring systems.

Table 1: Representative Calculated Geometric Parameters for a Piperidone Ring System Note: These are typical values for similar structures and represent the type of data obtained from DFT optimization.

ParameterDescriptionTypical Calculated Value
C-N Bond LengthAmide bond connecting benzoyl and piperidine~1.37 Å
C=O Bond LengthCarbonyl group on the piperidine ring~1.23 Å
C-C-N-C Dihedral AngleTorsion angle defining ring puckering~55-60°
N-C-C=O Dihedral AngleTorsion angle within the piperidine ring~45-50°

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. scispace.com DFT calculations for this compound would map the distribution of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the chlorophenyl ring, while the LUMO is often found on electron-deficient areas like the benzoyl carbonyl group. This analysis reveals that charge transfer interactions can occur within the molecule. researchgate.netacs.org

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative of typical DFT results for related organic molecules.

OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-1.5 eV
Energy Gap (ΔE)5.0 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. mdpi.comchemrxiv.org

For this compound, the MEP surface would show:

Negative Regions (Red/Yellow): These are electron-rich areas, susceptible to electrophilic attack. The most negative potential is expected around the oxygen atoms of the two carbonyl groups due to the presence of lone pairs. scispace.com

Positive Regions (Blue): These are electron-deficient areas, prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly the N-H group if it were present, or other acidic protons.

Neutral Regions (Green): These areas have a near-zero potential.

This analysis is critical for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.net

Molecular Dynamics (MD) Simulations (e.g., ligand-protein interactions in silico)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua In the context of drug discovery, MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex, assessing its stability and interaction patterns. nih.govnih.govrsc.org

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions). The simulation would then calculate the trajectories of atoms over a period of nanoseconds. scispace.com Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding pocket. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein residues over time, which is crucial for binding affinity.

These simulations can validate docking poses and provide a more realistic picture of the binding event than static models. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.me QSAR models are used to predict the activity of new, unsynthesized analogues, thereby guiding lead optimization in drug discovery. jocpr.commdpi.com

To develop a QSAR model for analogues of this compound, the following steps are taken:

A dataset of analogues with experimentally measured biological activities is compiled.

A variety of molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule. Examples include molecular weight, logP, molar refractivity, and HOMO-LUMO energies.

Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with activity. fiveable.menih.gov

The resulting QSAR model can identify which structural features are most important for activity, allowing for the rational design of new compounds with potentially improved potency. nih.gov

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular structure, stability, and biological recognition. rsc.orgnih.gov NCI analysis provides a visual and quantitative way to study these weak interactions within a molecule and between a ligand and its receptor.

Computational tools like Reduced Density Gradient (RDG) analysis can be used to visualize NCI regions in real space. researchgate.net For this compound, this analysis would identify:

Hydrogen Bonds: The carbonyl oxygen atoms are potential hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors in a protein's active site. tandfonline.com

van der Waals Interactions: Large, continuous surfaces of weak interactions would be observed around the hydrophobic phenyl and piperidine rings.

Steric Repulsion: Regions of steric clash within the molecule can also be identified.

Understanding these interactions is essential for explaining the molecule's conformational preferences and its binding affinity to a target. acs.orgresearchgate.net

Mechanistic Insights into Biological Interactions of 1 2 Chlorobenzoyl Piperidin 4 One and Its Analogues Pre Clinical, in Vitro Focus

Investigation of Molecular Targets and Binding Modes

In vitro and computational studies have identified several molecular targets for compounds containing the substituted piperidine (B6355638) core, including inflammasome components and chemokine receptors. The specific binding modes are crucial for understanding their mechanism of action.

One key molecular target identified for an analogue, 2-1-(1-(2-chlorobenzoyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, is the NLRP3 inflammasome , a multiprotein complex involved in inflammatory responses. nih.gov Computational molecular dynamics simulations have been employed to investigate the binding mode of this analogue with the NLRP3 protein. nih.gov These studies suggest a potential mechanism of protein-ligand binding that may explain the observed inhibitory activity. nih.gov

For a different series of analogues, N-substituted piperidin-4-yl-methanamines, the CXCR4 chemokine receptor has been identified as a primary target. vu.nl Docking studies of these compounds into the X-ray crystal structure of human CXCR4 suggest two alternative binding modes. vu.nl Both modes involve significant ionic and hydrogen-bond interactions with key residues such as D97²·⁶³ and E288⁷·³⁹. vu.nl In one proposed binding mode, the chlorinated phenyl group of the ligand settles into a hydrophobic hot spot of the receptor. vu.nl An alternative pose directs this same group towards the major binding pocket of CXCR4. vu.nl Interaction fingerprint analysis confirms that these compounds share interactions with key residues like W94²·⁶⁰, D97²·⁶³, Y116³·³², and E288⁷·³⁹, which are known to be important for ligand binding. vu.nl

Enzyme Inhibition Studies (In Vitro)

Analogues of 1-(2-Chlorobenzoyl)piperidin-4-one have demonstrated inhibitory activity against several enzymes in in vitro assays.

NLRP3 ATPase: A key function of the NLRP3 protein is its ATPase activity, which is essential for inflammasome activation. An analogue, 2-1-(1-(2-chlorobenzoyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (compound 3 in the study), was evaluated for its ability to reduce the ATPase activity of human recombinant NLRP3. nih.gov Compared to other analogues with longer carbon-chain linkers, this compound was found to have abolished inhibitory potential, highlighting the structural sensitivity of this interaction. nih.gov

Cholinesterases: Other related structures, such as (E)-1-(2-chlorobenzyl)-4-(3,4-dimethoxystyryl)pyridin-1-ium chloride, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to neurotransmission. acs.org Structure-activity relationship studies revealed that the presence of a chloro group at the 2-position of the benzyl (B1604629) moiety can increase the inhibitory action for both enzymes. acs.org One of the most potent dual inhibitors in this series, compound 7av, which features a 4-fluoro-benzyl group, exhibited IC₅₀ values of 0.176 µM for AChE and 0.37 µM for BChE. acs.org

The table below summarizes the enzyme inhibition data for selected analogues.

Compound Class/AnalogueTarget EnzymeActivity/Observation
2-1-(1-(2-chlorobenzoyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneNLRP3 ATPaseAbolished inhibitory potential compared to analogues with longer linkers. nih.gov
(E)-1-(2-chlorobenzyl)-4-(styryl)pyridin-1-ium analoguesAChE / BChEThe 2-chloro substituent on the benzyl group increases efficacy. acs.org
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesAChEEvaluated for acetylcholinesterase inhibition. scielo.br

Receptor Binding Affinity Assays (In Vitro)

Radioligand binding assays have been instrumental in determining the affinity of this compound analogues for various receptors, particularly sigma (σ) receptors and cannabinoid receptors.

Sigma (σ) Receptors: The piperidine scaffold is a crucial structural element for sigma receptor affinity. unict.it Numerous studies have characterized the high-affinity binding of piperidine-containing compounds to both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. For example, a series of phenoxyalkylpiperidines showed high affinity for the σ₁ receptor, with Kᵢ values in the subnanomolar to nanomolar range. uniba.it Similarly, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was found to possess high affinity for both σ₁ and σ₂ receptor subtypes. sigmaaldrich.com Scatchard analysis of its radiolabeled form, 4-[¹²⁵I]BP, in MCF-7 breast cancer cells revealed saturable binding with a dissociation constant (Kᵈ) of 26 nM and a maximum binding capacity (Bₘₐₓ) of 4000 fmol/mg protein. sigmaaldrich.com Another study identified a polyfunctionalized pyridine with a N-benzylpiperidine motif that exhibited a high σ₁ receptor affinity (Kᵢ = 1.45 nM) with 290-fold selectivity over the σ₂ subtype. researchgate.net

Cannabinoid (CB) Receptors: An analogue, 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871), was characterized as a novel antagonist for the CB₁ receptor. nih.gov In competitive binding assays using rat brain membranes, this compound competed for the binding of the cannabinoid agonist [³H]CP-55940. nih.gov

The following table presents receptor binding affinity data for representative analogues.

Compound/AnalogueReceptor TargetAssay TypeAffinity (Kᵢ / Kᵈ) / Bₘₐₓ
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideσ₁ / σ₂Competition BindingKᵢ = 4.6 nM (vs. Haloperidol). sigmaaldrich.com
4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamideσ ReceptorsScatchard AnalysisKᵈ = 26 nM; Bₘₐₓ = 4000 fmol/mg protein. sigmaaldrich.com
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[...]-pyridine-3,5-dicarbonitrileσ₁Radioligand BindingKᵢ = 1.45 nM. researchgate.net
Phenoxyalkylpiperidinesσ₁Radioligand BindingKᵢ = 0.34–1.49 nM. uniba.it
CP-272871CB₁Competition BindingShowed competitive binding against [³H]CP-55940. nih.gov
N-substituted piperidin-4-yl-methanaminesCXCR4Single ConcentrationIdentified as a hit in a virtual screening campaign. vu.nl

Cell-Based Assays for Specific Biological Pathways (e.g., cellular signaling modulation, in vitro models)

Cell-based assays provide a more biologically relevant context to study the effects of these compounds on specific cellular pathways.

Inflammasome Pathway Modulation: Analogues of this compound have been screened in vitro for their ability to inhibit NLRP3-dependent pathways in PMA-differentiated THP-1 cells, a human macrophage model. nih.gov Certain compounds in the series demonstrated a concentration-dependent inhibition of NLRP3-dependent pyroptosis, a form of inflammatory cell death. nih.gov These compounds also effectively inhibited the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in LPS/ATP-stimulated human macrophages. nih.gov

Cannabinoid Receptor Signaling: The functional consequences of CB₁ receptor binding have been explored through signal transduction assays. The aryl pyrazole analogue CP-272871, along with the known inverse agonist SR141716A, demonstrated inverse agonist properties in biological systems where the CB₁ receptor is endogenously expressed. nih.gov In N18TG2 neuroblastoma cells, these compounds augmented secretin-stimulated cyclic AMP (cAMP) accumulation. nih.gov Furthermore, in assays using brain membranes, they antagonized agonist-stimulated [³⁵S]GTPγS binding to G-proteins and also decreased basal [³⁵S]GTPγS binding, confirming their ability to modulate G-protein-mediated signal transduction. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Modulating Bioactivity

SAR and SPR analyses are crucial for optimizing the potency and selectivity of these compounds. Studies on various analogues have provided key insights.

For NLRP3 Inhibition: The linker connecting the piperidine ring to the benzoyl moiety is critical. Shortening the carbon-chain linker between the piperidine and a benzimidazol-2-one scaffold was found to reduce or completely abolish NLRP3 ATPase inhibitory activity, suggesting that a specific length and conformation are required for optimal interaction. nih.gov

For CXCR4 Antagonism: For N-substituted piperidin-4-yl-methanamine analogues, SAR exploration involved introducing substitutions of varying chemical natures on both amine moieties of the scaffold to improve upon an initial virtual screening hit. vu.nl

For Antimalarial Activity: In a series of 1,4-disubstituted piperidine derivatives with a 2-chlorobenzyl group at the N1 position, modifications were made to other parts of the molecule to evaluate their effect on antimalarial activity against P. falciparum. mdpi.com

For Cholinesterase Inhibition: In a series of N-benzyl pyridinium styryls, the substitution on the benzyl ring significantly impacts activity. acs.org A chloro group at the 2-position was shown to increase the inhibitory action against both AChE and BChE. acs.org Furthermore, replacing a phenyl ring with a naphthalene moiety enhanced the inhibitory potential against BChE. acs.org

For Sigma Receptor Affinity: Modifications to the piperidine ring and the attached side chains have been explored to modulate sigma receptor affinity and selectivity. uniba.it For phenoxyalkylpiperidines, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ₁ subtype. uniba.it In another series, elongating an alkyl chain linker resulted in lower σ₂ receptor affinity but improved selectivity over the σ₁ receptor. unict.it

Emerging Research Directions and Future Perspectives in Piperidone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-substituted piperidin-4-ones, including 1-(2-Chlorobenzoyl)piperidin-4-one, traditionally involves the acylation of a pre-formed piperidin-4-one ring. Consequently, innovation in this area largely focuses on the efficient and sustainable construction of the core piperidin-4-one heterocycle.

Historically, methods like the Dieckmann condensation have been employed, but these often require harsh conditions and multiple steps. Modern research is shifting towards more environmentally benign and efficient strategies. Green chemistry approaches are gaining prominence, utilizing one-pot processes that improve atom economy and minimize waste streams. For instance, direct alkylation of 4-piperidone (B1582916) or its protected derivatives under mildly basic conditions represents a significant improvement over classical multi-step sequences.

Recent advancements also include biocatalytic methods and the use of novel catalytic systems. A two-stage process combining biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling has been introduced to modify piperidines, drastically simplifying the construction of complex derivatives and reducing the reliance on expensive precious metal catalysts like palladium mdpi.com. Furthermore, multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are being explored to generate highly substituted piperidines with high efficiency nih.gov. The use of deep eutectic solvents (DES) as green reaction media is another promising avenue being investigated for piperidin-4-one synthesis.

Table 1: Comparison of Synthetic Methodologies for Piperidin-4-one Core Synthesis

Methodology Description Advantages Disadvantages
Classical Methods (e.g., Dieckmann Condensation) Involves intramolecular condensation of diesters followed by hydrolysis and decarboxylation. Well-established and versatile for certain substitution patterns. Often requires multiple steps, harsh reagents (strong bases), and can generate significant waste.
One-Pot N-Alkylation/Acylation Direct reaction of 4-piperidone with an alkylating or acylating agent in a single reaction vessel. Increased efficiency, reduced workup, better atom economy. May require protection/deprotection steps for other functional groups.
Multicomponent Reactions (MCRs) Three or more reactants combine in a single step to form the product, introducing significant molecular diversity. High efficiency, atom economy, and rapid generation of molecular libraries. Substrate scope can be limited, and optimization can be complex.
Biocatalysis & C-H Functionalization Utilizes enzymes for selective oxidation followed by modern cross-coupling reactions to build complexity. mdpi.com High selectivity, mild reaction conditions, sustainable. mdpi.com Enzyme availability and stability can be a limitation; may require specialized equipment. mdpi.com
Green Solvents (e.g., DES) Employs environmentally friendly solvent systems like deep eutectic solvents to replace volatile organic compounds. Reduced environmental impact, potential for catalyst recycling, improved safety. Solvent selection is crucial and may require significant process optimization.

Design of Advanced Derivatives with Tuned Molecular Functionalities

This compound is a scaffold ripe for derivatization to create advanced molecules with finely tuned functions. The design of such derivatives focuses on modifying three key areas: the N-benzoyl ring, the piperidone core, and the C4-keto group.

Modification of the N-Acyl Group : The 2-chloro substituent on the benzoyl ring can be replaced with other groups (e.g., fluoro, methoxy, nitro) to modulate electronic properties and steric bulk. This can influence the molecule's binding affinity and selectivity for biological targets. The entire benzoyl group can also be replaced with other aromatic or heterocyclic acyl groups to explore new interactions with target proteins.

Functionalization of the Piperidone Ring : While direct C-H functionalization of saturated heterocycles like piperidine (B6355638) remains a challenge, new methods are emerging researchgate.net. Introducing substituents at the C2, C3, C5, or C6 positions of the piperidone ring can create chiral centers and rigidify the conformation, which is crucial for optimizing interactions with specific biological targets. For instance, chiral 2-substituted 4-piperidone building blocks have been used to synthesize analogues of Donepezil, a drug used for Alzheimer's disease, showing that stereochemistry on the piperidine ring can significantly impact biological activity acs.org.

Reactions at the C4-Ketone : The ketone at the C4 position is a versatile handle for further modification. It can undergo reactions like Wittig olefination, reductive amination, or conversion to spirocycles. For example, the Ugi four-component reaction, using N-substituted piperidones as the ketone component, allows for the one-step synthesis of diverse 1,4,4-trisubstituted piperidine derivatives, which have been explored as potent influenza virus fusion inhibitors nih.gov.

Table 2: Strategies for Designing Advanced Piperidone Derivatives

Modification Site Strategy Desired Functional Outcome Example Application Area
N-Benzoyl Ring Substitution of the chloro group; replacement with other aryl/heteroaryl moieties. Modulate lipophilicity, electronic properties, and hydrogen bonding capacity to tune target affinity and selectivity. Enzyme Inhibition, Receptor Antagonism
Piperidone Ring (C2/C3/C5/C6) C-H functionalization, stereoselective synthesis to introduce alkyl or aryl groups. Introduce chirality, control molecular conformation, and improve biological activity and selectivity. acs.org Neurodegenerative Disease Therapeutics acs.org
C4-Ketone Reductive amination, Knoevenagel condensation, spirocyclization, multicomponent reactions. Generate diverse structures, attach pharmacophores, create 3D complexity for novel target interactions. Antiviral Agents, Anticancer Agents nih.govijnrd.org

Exploration of New Biological Targets and Mechanistic Understandings

While this compound itself is primarily a synthetic intermediate, the benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules nih.govresearchgate.net. Research is focused on using this and related piperidones to synthesize compounds that interact with novel biological targets.

Piperidine derivatives are being investigated for a vast range of therapeutic applications, including oncology, neurodegenerative diseases, and infectious diseases ijnrd.org. For example, piperidine-based compounds have been designed as dual-affinity ligands for the μ opioid receptor (MOR) and δ opioid receptor (DOR), which may lead to analgesics with reduced side effects nih.gov. In another study, modifying the piperidine core was found to be a critical structural element for achieving dual activity at histamine H3 and sigma-1 receptors, which has promise for developing new pain therapies researchgate.net.

Furthermore, 3,5-bis(ylidene)-4-piperidone scaffolds, which can be derived from the core structure, are considered mimics of curcumin and exhibit diverse biological properties, including potent antiproliferative and anti-inflammatory effects ijnrd.org. The renewed interest in the piperidin-4-one nucleus has re-established its importance in medicinal chemistry for developing agents against targets like HIV and cancer nih.gov. Computational methods like in silico screening are being increasingly used to predict the biological activity spectra and potential targets of new piperidine derivatives, guiding further preclinical studies nih.gov.

Potential Non-Biological Applications (e.g., materials science, catalysis, probes)

Although the primary focus of piperidone chemistry is on pharmacology, the unique structural and chemical features of this compound suggest potential applications in other fields.

Materials Science : The N-acyl piperidone structure contains a robust amide bond. Amides are fundamental building blocks in the synthesis of polymers like polyamides. The rigid piperidone ring could be incorporated into polymer backbones to impart specific conformational constraints, potentially leading to materials with novel thermal or mechanical properties. The transamidation of N-acyl-2-piperidones has been demonstrated as a versatile method for forming new amide bonds, highlighting the potential of these cyclic structures in polymer and materials chemistry researchgate.net.

Catalysis : Piperidine derivatives can act as ligands for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the substituents on the ring can be tailored to create a specific steric and electronic environment. While underexplored for this specific compound, related N-acyl sulfonamides have been used to create organocatalysts for asymmetric reactions. This suggests a potential avenue for developing novel catalysts based on the this compound scaffold for specialized chemical transformations.

Chemical Probes : The piperidine scaffold is a key component in the design of fluorescent probes for biological imaging. By attaching a fluorophore to the piperidone core, researchers can create molecules that bind to specific receptors or enzymes, allowing for their visualization in cells. For example, fluorescent ligands based on piperidine derivatives have been developed as high-affinity probes to study sigma (σ) receptors, which are implicated in cancer and Alzheimer's disease. Similarly, radiolabeled benzoylpiperidine derivatives have been synthesized for potential use in imaging breast cancer nih.gov.

Identification of Research Gaps and Future Challenges

Despite significant progress, several challenges and research gaps remain in the field of piperidone chemistry.

Synthetic Efficiency and Scalability : While novel synthetic methods are being developed, a key challenge is their scalability for industrial production. Many advanced catalytic systems that work well on a lab scale face obstacles in large-scale manufacturing, such as catalyst cost, stability, and removal from the final product. There is a continuing need for robust, cost-effective, and sustainable synthetic routes.

Direct C-H Functionalization : The selective functionalization of the C-H bonds on the piperidone ring is a major hurdle. Developing general and predictable methods for direct C-H functionalization would revolutionize the synthesis of complex piperidine derivatives, but this remains a significant challenge for saturated N-heterocycles compared to their aromatic counterparts researchgate.net.

Exploration of Non-Biological Applications : As highlighted, the application of N-acyl piperidones in materials science and catalysis is largely unexplored. A significant research gap exists in understanding how the unique properties of this scaffold can be translated into functional materials, ligands, or probes.

Understanding Biological Mechanisms : For many bioactive piperidone derivatives, the precise mechanism of action is not fully understood. Future research must focus on detailed mechanistic studies to elucidate how these molecules interact with their biological targets, which will enable more rational drug design. The development of advanced chemical probes will be instrumental in achieving this goal.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chlorobenzoyl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic acylation of piperidin-4-one with 2-chlorobenzoyl chloride under basic conditions (e.g., triethylamine or NaHCO₃). Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) improve reactivity .
  • Temperature control : Reactions at 0–25°C minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity .
    • Key Data : Typical yields range from 60–80%, with purity >95% confirmed by HPLC .

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the chlorobenzoyl and piperidinone moieties (e.g., carbonyl peak at ~207 ppm in 13^13C NMR) .
  • X-ray crystallography : SHELX programs resolve crystal structures, revealing bond lengths (e.g., C=O at 1.21 Å) and torsional angles .
  • Mass spectrometry : ESI-MS confirms molecular weight (237.69 g/mol) and fragmentation patterns .

Q. What functional groups dictate the compound’s reactivity?

  • Methodological Answer :

  • Piperidinone carbonyl : Prone to nucleophilic attack (e.g., Grignard additions or reductions with NaBH₄) .
  • Chlorobenzoyl group : Participates in electrophilic substitution (e.g., Suzuki coupling) or hydrolysis under acidic/basic conditions .
  • Amide linkage : Stabilizes resonance but may hydrolyze in strong acids/bases .

Advanced Research Questions

Q. How does the chlorobenzoyl substituent influence biological activity compared to fluorinated or methyl analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The 2-chloro group enhances lipophilicity and target binding (e.g., ACK1 inhibition) compared to 2-fluoro or 2-methyl analogs, as seen in IC₅₀ values (e.g., 15 nM vs. 45 nM for fluorinated analogs) .
  • Computational docking : Molecular dynamics simulations show stronger hydrophobic interactions with ACK1’s active site due to chlorine’s van der Waals radius .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for ATP concentrations .
  • Data normalization : Compare results against reference inhibitors (e.g., staurosporine for kinase activity) .
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in DMSO) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Predict binding modes to ACK1 using PDB structures (e.g., 2KV) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 interactions) .

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1-(2-Chlorobenzoyl)piperidin-4-one

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